N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide
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Overview
Description
“N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide” is a chemical compound that belongs to the class of azetidines . Azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Synthesis Analysis
The synthesis of azetidines involves the polymerization of ring-strained nitrogen-containing monomers . The first living OROP of 2-alkyl-N-sulfonyl aziridines was presented by Carlotti, Taton, and coworkers in 2016 . The OROP of N-tosyl-2-substituedaziridines takes place in the presence of 1,3-bis(isopropyl)-4,5(dimethyl)imidazole-2-ylidene, as a sterically hindered organocatalyst, and activated secondary N-tosyl amine as the initiator .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a four-membered azetidine ring with a sulfonyl group attached to a fluorophenyl group . The empirical formula is C9H10FNO2S, and the molecular weight is 215.24 .Chemical Reactions Analysis
Azetidines are involved in anionic and cationic ring-opening polymerizations . They can be used to produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C9H10FNO2S, and it has a molecular weight of 215.24 .Scientific Research Applications
Biochemical Applications
The metabolism and disposition studies of compounds structurally related to N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide, such as γ-Aminobutyric Acid Type A Receptor Partial Agonists, have been thoroughly investigated. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of novel therapeutic agents, demonstrating the compound's metabolic pathways and excretion methods in humans. The elucidation of such pathways is fundamental for the development of new drugs with improved efficacy and safety profiles (Shaffer et al., 2008).
Pharmacological Applications
Research into azetidine derivatives, such as azetidine 2-carboxylic acid, has revealed their impact on ion uptake and release in plant roots, indicating potential applications in agricultural chemistry and pharmacology to modulate biological systems' ion transport processes (Pitman et al., 1977).
Material Science and Sensor Development
Azetidine derivatives have also been utilized in the development of highly sensitive and selective chemosensors for ions like Cu2+ and H2PO4−. This application is crucial for environmental monitoring, clinical diagnostics, and the chemical industry, showcasing the versatility of azetidine-based compounds in creating novel detection and monitoring tools (Meng et al., 2018).
Antimicrobial and Antitumor Applications
The synthesis and evaluation of azetidine-containing compounds for antimicrobial and antitumor activities illustrate the potential of this compound in contributing to the development of new therapeutic agents. These studies focus on creating compounds with significant biological activities against specific pathogens or cancer cells, providing a pathway for novel drug discovery and development (Syamaiah et al., 2014).
Future Directions
Properties
IUPAC Name |
N-ethyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXGKZVWJYARAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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